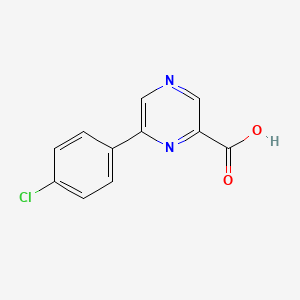

6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid

Übersicht

Beschreibung

Chemical Reactions Analysis

The Yamaguchi reaction is widely applied to synthesize esters and lactones. It involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine . The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

6-(4-Chlorophenyl)pyrazine-2-carboxylic acid and its analogs have been explored for antimicrobial properties. Notably, certain derivatives have demonstrated significant antimicrobial activity. For example, some compounds showed substantial antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus, with one derivative being particularly active against this strain (Krátký, Vinšová, & Buchta, 2012). Similarly, other analogs have exhibited notable antifungal effects against specific fungal strains (Doležal et al., 2006).

Photosynthesis-Inhibiting Activity

Some derivatives of 6-(4-Chlorophenyl)pyrazine-2-carboxylic acid have been shown to inhibit photosynthetic electron transport (PET) in plants. This activity is of interest in the development of herbicides and the study of photosynthetic mechanisms. For instance, certain compounds manifested substantial PET inhibition in spinach chloroplasts, highlighting their potential as photosynthesis-inhibiting agents (Doležal et al., 2007).

Antitubercular Bioactivity

Research has also focused on the antitubercular properties of pyrazine-2-carboxylic acid derivatives. Several compounds have shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This includes derivatives synthesized using alternative methods to avoid the use of hazardous chemicals, indicating a potential path for safer and effective antitubercular agents (Wati, Adyarini, Fatmawati, & Santoso, 2020).

Structural and Supramolecular Chemistry

6-(4-Chlorophenyl)pyrazine-2-carboxylic acid and its related compounds have been studied for their structural characteristics and ability to form supramolecular complexes. This research has implications in crystal engineering and the design of molecular materials. For example, certain carboxylic acid functionalized pyrazine derivatives have been used to study hydrogen bond interactions and metal-directed self-assembly, contributing to our understanding of molecular self-assembly processes (Kong et al., 2012).

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)9-5-13-6-10(14-9)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRONFCRDDFHGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)

![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)

![1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1530629.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1530640.png)